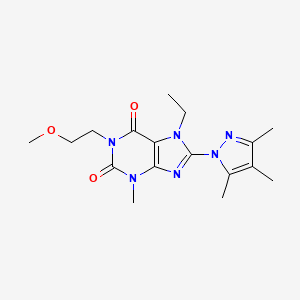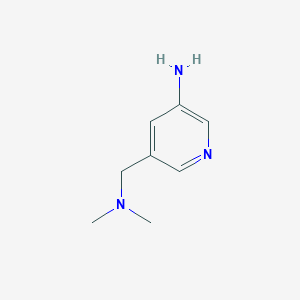
Tert-butyl N-(2-fluorophenyl)-N-(4-methylpyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(2-fluorophenyl)-N-(4-methylpyridin-2-yl)carbamate is a compound with potential applications in scientific research due to its unique properties. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical enzyme involved in B-cell receptor signaling, and the inhibition of this enzyme has been shown to have therapeutic potential in various diseases, including cancer and autoimmune disorders.
Scientific Research Applications
TAK-659 has potential applications in various scientific research fields, including cancer research, autoimmune disorders, and immunology. In cancer research, BTK inhibition has shown promising results in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has been shown to have potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of CLL and MCL.
In autoimmune disorders, BTK inhibition has been shown to have therapeutic potential in diseases such as rheumatoid arthritis and systemic lupus erythematosus. TAK-659 has been shown to reduce disease severity in preclinical models of autoimmune disorders and is currently being evaluated in clinical trials for the treatment of rheumatoid arthritis.
Mechanism of Action
TAK-659 is a selective inhibitor of BTK, which is a critical enzyme involved in B-cell receptor signaling. B-cell receptor signaling is essential for the survival and proliferation of B-cells, which play a crucial role in the immune system. Inhibition of BTK leads to the suppression of B-cell receptor signaling, which results in the inhibition of B-cell proliferation and survival. This mechanism of action makes TAK-659 a promising therapeutic agent for the treatment of B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies. In a study conducted on mice, TAK-659 was found to significantly inhibit the growth of B-cell lymphoma tumors. TAK-659 has also been shown to reduce disease severity in preclinical models of autoimmune disorders. In a study conducted on mice with collagen-induced arthritis, TAK-659 was found to significantly reduce joint inflammation and destruction.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its selectivity for BTK. This selectivity reduces the risk of off-target effects and improves the safety profile of the compound. However, one of the limitations of TAK-659 is its poor solubility in water, which can make it challenging to use in some lab experiments. Additionally, TAK-659 has a relatively short half-life, which can limit its effectiveness in some studies.
Future Directions
There are several future directions for the use of TAK-659 in scientific research. One potential direction is the use of TAK-659 in combination with other therapeutic agents for the treatment of B-cell malignancies and autoimmune disorders. Another potential direction is the development of more potent and selective BTK inhibitors. Finally, the use of TAK-659 in the study of B-cell receptor signaling and its role in the immune system could lead to new insights into the pathogenesis of various diseases.
Synthesis Methods
The synthesis of TAK-659 involves a series of chemical reactions starting with the reaction of 2-fluoroaniline with tert-butyl chloroformate to form tert-butyl N-(2-fluorophenyl)carbamate. This intermediate is then reacted with 4-methyl-2-pyridylamine to form TAK-659. The final product is purified using column chromatography to obtain a pure compound.
properties
IUPAC Name |
tert-butyl N-(2-fluorophenyl)-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-12-9-10-19-15(11-12)20(16(21)22-17(2,3)4)14-8-6-5-7-13(14)18/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPXSEQXHHJGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(C2=CC=CC=C2F)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-fluoro-2-(thiophene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2632184.png)
![ethyl 2-[8-(2-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2632188.png)
![8-(cyclohexylamino)-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2632189.png)




![[2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2632198.png)



![2,4-dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2632204.png)